molecular formula C12H18OS B14462912 4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide CAS No. 71600-20-9

4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide

Cat. No.: B14462912
CAS No.: 71600-20-9
M. Wt: 210.34 g/mol
InChI Key: UUQYOBCIFKDXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide is a complex organic compound with the molecular formula C12H18OS It is characterized by its unique structure, which includes multiple rings and a sulfoxide group

Chemical Reactions Analysis

Types of Reactions

4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction results in a thioether .

Scientific Research Applications

4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide is unique due to its combination of a methanothiomethano group and a sulfoxide group, which imparts distinctive chemical reactivity and potential biological activity. This sets it apart from other naphthalene derivatives and makes it a valuable compound for various research applications .

Properties

CAS No.

71600-20-9

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

12λ4-thiatricyclo[4.4.3.01,6]tridec-3-ene 12-oxide

InChI

InChI=1S/C12H18OS/c13-14-9-11-5-1-2-6-12(11,10-14)8-4-3-7-11/h1-2H,3-10H2

InChI Key

UUQYOBCIFKDXNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC23CC=CCC2(C1)CS(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.